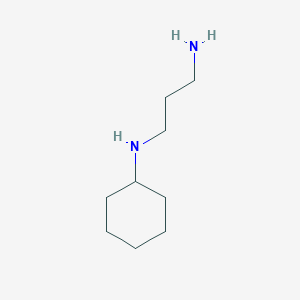

N-(3-Aminopropyl)cyclohexylamin

Übersicht

Beschreibung

N-(3-Aminopropyl)cyclohexylamin ist eine organische Verbindung mit der Summenformel C9H20N2. Es ist ein Cyclohexylamin-Derivat und bekannt für seine Rolle als selektiver und kompetitiver Inhibitor der Sperminsynthase . Diese Verbindung wird in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, insbesondere bei der Untersuchung neurologischer Erkrankungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Cyclohexylamin mit 3-Chlorpropylamin unter basischen Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und eine Base wie Natriumhydroxid, um die nucleophile Substitutionsreaktion zu erleichtern.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von this compound häufig die Hydrierung von Anilin in Gegenwart eines Kobalt- oder Nickel-basierten Katalysators . Diese Methode wird aufgrund ihrer Effizienz und Skalierbarkeit bevorzugt, wodurch sie für die großtechnische Produktion geeignet ist.

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Amide oder Nitrile zu bilden.

Reduktion: Sie kann reduziert werden, um primäre Amine zu bilden.

Substitution: This compound kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere mit Halogeniden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Basen wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3) werden häufig verwendet, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Oxidation: Amide oder Nitrile.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Cyclohexylamin-Derivate.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Herstellung von Korrosionsschutzmitteln und als Baustein für Pharmazeutika verwendet.

Wirkmechanismus

This compound wirkt als selektiver und kompetitiver Inhibitor der Sperminsynthase . Durch die Hemmung dieses Enzyms stört die Verbindung die Biosynthese von Spermin, einem Polyamin, das an Zellwachstum und -differenzierung beteiligt ist. Diese Hemmung kann verschiedene zelluläre Prozesse beeinflussen, darunter das neuronale Überleben und die Regeneration .

Wissenschaftliche Forschungsanwendungen

N-(3-Aminopropyl)cyclohexylamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Medicine: Research focuses on its potential therapeutic applications in treating neurological diseases.

Industry: It is used in the production of corrosion inhibitors and as a building block for pharmaceuticals.

Wirkmechanismus

Target of Action

N-(3-Aminopropyl)cyclohexylamine is a cyclohexylamine derivative that acts as a selective and competitive inhibitor of spermine synthase . Spermine synthase is an enzyme involved in the biosynthesis of polyamines, which are organic compounds that play crucial roles in cellular functions such as cell growth and differentiation .

Mode of Action

N-(3-Aminopropyl)cyclohexylamine interacts with spermine synthase, inhibiting its function . This interaction prevents the synthesis of spermine, a type of polyamine, thereby affecting the polyamine metabolic pathway .

Biochemical Pathways

The primary biochemical pathway affected by N-(3-Aminopropyl)cyclohexylamine is the polyamine metabolic pathway . By inhibiting spermine synthase, the compound reduces the production of spermine. This alteration can have downstream effects on various cellular processes that rely on polyamines, including DNA stabilization, protein synthesis, and cell growth .

Pharmacokinetics

It’s soluble in dmso and water, which may influence its bioavailability .

Result of Action

The inhibition of spermine synthase by N-(3-Aminopropyl)cyclohexylamine can lead to a decrease in neuronal survival and regeneration . This is because spermine, the product of spermine synthase, has been found to promote these processes in primary cultured brain neurons .

Action Environment

The action of N-(3-Aminopropyl)cyclohexylamine can be influenced by various environmental factors. For instance, the compound is sensitive to air , which could potentially affect its stability and efficacy. Furthermore, the compound’s solubility in water and DMSO suggests that its action could be influenced by the solvent environment .

Biochemische Analyse

Biochemical Properties

N-(3-Aminopropyl)cyclohexylamine interacts with the enzyme spermine synthase, inhibiting its function . Spermine synthase is involved in the synthesis of polyamines, such as spermidine and spermine . By inhibiting this enzyme, N-(3-Aminopropyl)cyclohexylamine can alter the levels of these polyamines within cells .

Cellular Effects

N-(3-Aminopropyl)cyclohexylamine has been found to specifically deplete rat hepatoma cells of spermidine and spermine levels in culture . This depletion of polyamines can have various effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-(3-Aminopropyl)cyclohexylamine involves its binding to the active site of the enzyme spermine synthase, thereby inhibiting the enzyme’s function . This inhibition results in a decrease in the synthesis of spermidine and spermine, leading to their depletion in cells .

Temporal Effects in Laboratory Settings

The effects of N-(3-Aminopropyl)cyclohexylamine on cells can change over time. For instance, a study found that the depletion of spermidine and spermine in rat hepatoma cells was observed after treatment with N-(3-Aminopropyl)cyclohexylamine

Metabolic Pathways

N-(3-Aminopropyl)cyclohexylamine is involved in the metabolic pathway of polyamine synthesis, where it interacts with the enzyme spermine synthase . By inhibiting this enzyme, N-(3-Aminopropyl)cyclohexylamine can affect the metabolic flux and levels of polyamines in cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(3-Aminopropyl)cyclohexylamine can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with 3-chloropropylamine under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of N-(3-Aminopropyl)cyclohexylamine often involves the hydrogenation of aniline in the presence of a cobalt or nickel-based catalyst . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Aminopropyl)cyclohexylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: N-(3-Aminopropyl)cyclohexylamine can participate in nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed to facilitate substitution reactions.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various substituted cyclohexylamine derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

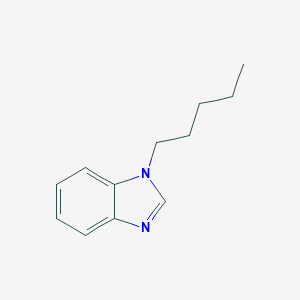

Cyclohexylamin: Ein einfacheres Analogon von N-(3-Aminopropyl)cyclohexylamin, das als Zwischenprodukt in der organischen Synthese verwendet wird.

N-(3-Aminopropyl)morpholin: Eine strukturell ähnliche Verbindung mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit

This compound ist aufgrund seiner selektiven Hemmung der Sperminsynthase einzigartig, was es besonders wertvoll in der neurologischen Forschung macht . Seine Fähigkeit, die Polyaminbiosynthese zu stören, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

N'-cyclohexylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-7-4-8-11-9-5-2-1-3-6-9/h9,11H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZPOSYADVYECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062969 | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3312-60-5 | |

| Record name | N-Cyclohexyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3312-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003312605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylaminopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-AMINOPROPYL)CYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XOB09FKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of N-(3-Aminopropyl)cyclohexylamine (APCHA)?

A1: While initially developed as a spermine synthase inhibitor, research suggests that APCHA primarily acts as a spermine antagonist in primary cultured brain neurons. [, , ] This means it directly blocks the effects of spermine rather than inhibiting its synthesis.

Q2: What specific effects of spermine does APCHA block in neuronal cells?

A2: Studies have demonstrated that APCHA effectively blocks the survival-promoting and neurite regeneration-promoting effects of spermine in primary cultures of rat hippocampal and cerebellar neurons. [] This suggests APCHA interferes with spermine's neurotrophic actions.

Q3: How does APCHA compare to other cyclohexylamine derivatives in terms of its interaction with spermine?

A3: Unlike APCHA, another cyclohexylamine derivative, trans-4-methylcyclohexylamine (4MCHA), did not affect the neurotrophic effects of spermine. [] This difference highlights the specific structural features of APCHA that are crucial for its antagonistic activity against spermine.

Q4: How does APCHA affect polyamine levels in cells, and how does this compare to 4MCHA?

A4: While both APCHA and 4MCHA affect polyamine levels, they target different enzymes in the pathway. APCHA specifically depletes spermine levels while causing a compensatory increase in spermidine and putrescine. [, ] In contrast, 4MCHA targets spermidine synthase, leading to a decrease in spermidine and a compensatory increase in putrescine and spermine. [, ]

Q5: Does the depletion of spermine by APCHA impact cell growth?

A5: Interestingly, treating rat hepatoma cells (HTC cells) with APCHA for extended periods (8 days) depleted spermine levels but did not significantly affect cell growth. [] This suggests that other polyamines might be able to compensate for the lack of spermine in certain cell types and contexts.

Q6: Can APCHA enhance the antiproliferative effect of other drugs?

A6: Research shows that combining APCHA with α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (an enzyme upstream in polyamine synthesis), significantly enhances the growth inhibition of FM3A cultured cells and P388 leukemia cells in mice compared to DFMO alone. [] This synergistic effect is attributed to the combined depletion of spermine and overall reduction of spermidine and spermine levels. []

Q7: Are there any known copper complexes of APCHA, and what are their properties?

A8: Yes, copper (II) complexes with APCHA have been prepared and characterized. [, ] These complexes were studied for their spectroscopic properties, shedding light on the coordination chemistry of APCHA with metal ions.

Q8: Has APCHA been studied in the context of host-guest chemistry?

A9: Yes, studies have investigated the interaction of APCHA with cucurbit[8]uril (Q[8]), a macrocyclic host molecule. [] Interestingly, the cyclohexyl group of APCHA plays a crucial role in the formation of a ternary complex with Q[8], highlighting its potential for supramolecular assembly.

Q9: Has APCHA been investigated as a potential therapeutic target for parasitic diseases?

A10: While not directly studied with APCHA, research has focused on developing inhibitors targeting spermidine synthase in Plasmodium falciparum, the parasite responsible for malaria. [] This suggests that targeting polyamine biosynthesis, potentially with APCHA derivatives, could be a viable strategy for developing new antimalarial drugs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin](/img/structure/B145725.png)

![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)

![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)